N-(3,4-DIMETHOXYPHENETHYL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE
Description
N-(3,4-Dimethoxyphenethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5/c1-23-11-4-3-10(7-12(11)24-2)5-6-15-13(20)8-18-9-16-14(17-18)19(21)22/h3-4,7,9H,5-6,8H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRLHUMMTIHVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 3-nitro-1H-1,2,4-triazole.
Formation of Intermediate: The 3,4-dimethoxyphenethylamine is reacted with an acylating agent, such as acetyl chloride, to form an intermediate acetamide.
Coupling Reaction: The intermediate acetamide is then coupled with 3-nitro-1H-1,2,4-triazole under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time would be optimized.
Purification Techniques: Techniques such as recrystallization, chromatography, or distillation would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Products would depend on the specific substituents introduced.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group and triazole ring could play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(3,4-Dimethoxyphenethyl)-2-(3-nitro-1H-1,2,3-triazol-1-yl)acetamide: Contains a different triazole isomer, which could influence its chemical properties and interactions.
Uniqueness
N-(3,4-Dimethoxyphenethyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both the nitro group and the 1,2,4-triazole ring, which confer distinct chemical and biological properties. These features may enhance its potential as a versatile compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
